REACTION_CXSMILES
|
C(NC(C1C=CC([O:12][C:13]2[C:18]([F:19])=[CH:17][C:16]([CH2:20][C:21]([O:23]C)=[O:22])=[C:15]([F:25])[CH:14]=2)=C([N+]([O-])=O)C=1)=O)(C)(C)C.C(NC(=O)C1C=CC(Cl)=C([N+]([O-])=O)C=1)(C)(C)C.C([O-])([O-])=O.[Cs+].[Cs+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O.C(OCC)(=O)C>[F:25][C:15]1[CH:14]=[C:13]([OH:12])[C:18]([F:19])=[CH:17][C:16]=1[CH2:20][C:21]([OH:23])=[O:22] |f:2.3.4|
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Name
|
Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(=O)C1=CC(=C(OC2=CC(=C(C=C2F)CC(=O)OC)F)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
682 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
|
Name
|
Cs2CO3
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (10 ml)
|
Type
|
ADDITION
|
Details
|
chlorotrimethylsilane was added to the solution
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexane.eluent)
|
Type
|
CUSTOM
|
Details
|
to give compound A.6 (340 mg, 30%, 2 steps)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=C1)O)F)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |